molecular formula C17H11Br2N3O B3847948 2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile

Cat. No. B3847948
M. Wt: 433.1 g/mol
InChI Key: YZIFVTZLIBILFF-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have potential applications in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile is not fully understood. However, it is believed that this compound interacts with certain enzymes and proteins in the body, resulting in changes in their activity or function. This compound has been shown to have potential as a modulator of protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile have been studied in vitro and in vivo. This compound has been shown to have potential as a fluorescent probe for the detection of certain enzymes and proteins. It has also been shown to have potential as a modulator of protein-protein interactions. In addition, this compound has been studied for its potential use in cancer research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile in lab experiments is its high purity and good yields. This compound has also been shown to be stable under certain conditions. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile. One area of future research could be the development of new synthesis methods for this compound. Another area of future research could be the study of this compound's potential use in the treatment of cancer. Additionally, this compound could be studied for its potential use as a modulator of protein-protein interactions in other disease states.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile has been studied for its potential use in scientific research. This compound has been shown to have potential applications in the fields of biochemistry and physiology. It has been used as a fluorescent probe for the detection of certain enzymes and proteins. This compound has also been studied for its potential use in cancer research.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2N3O/c1-23-16-10(7-12(18)8-13(16)19)6-11(9-20)17-21-14-4-2-3-5-15(14)22-17/h2-8H,1H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIFVTZLIBILFF-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)acrylonitrile

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